molecular formula C15H13Cl2NO3S B2701660 Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate CAS No. 554404-40-9

Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate

Cat. No. B2701660
M. Wt: 358.23
InChI Key: USUXGYMILPVEBX-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Anticancer Activity

Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate and its derivatives have been studied for their potential anticancer activities. In a study by Abdel-Motaal, Alanzy, and Asem (2020), various heterocycles utilizing thiophene incorporated thioureido substituents were synthesized. These compounds demonstrated potent activity against colon HCT-116 human cancer cell line, indicating their potential as anticancer agents (Abdel-Motaal, Alanzy, & Asem, 2020).

Antimicrobial and Antifungal Properties

Another application of thiophene derivatives is in antimicrobial and antifungal activities. Prasad et al. (2017) reported that newly synthesized ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives exhibited significant antibacterial activity. These findings suggest the potential of thiophene derivatives in developing new antimicrobial agents (Prasad, Angothu, Latha, & Nagulu, 2017).

Application in Dyeing and Polymer Sciences

Thiophene derivatives have also been used in dyeing and polymer sciences. Gafer and Abdel‐Latif (2011) synthesized novel 4-arylazo-3-methylthiophenes, which were applied to polyester fabrics as disperse dyes. These dyes exhibited antibacterial efficacy against both Gram-positive and Gram-negative bacteria, highlighting their utility in the textile industry (Gafer & Abdel‐Latif, 2011).

Potential in Developing β-lactamase Inhibitors

In the field of medicinal chemistry, thiophene derivatives have been explored for their potential as β-lactamase inhibitors. Lange et al. (1985) reported the synthesis of 4-carboxy-7,7-dichloro-2-thiabicyclo[3.2.0]heptan-6-ones, derived from thiophene-3-carboxylic acid, as potential β-lactamase inhibitors (Lange, Savard, Viswanatha, & Dmitrienko, 1985).

Photochromic Applications

In addition, thiophene derivatives have been investigated for their photochromic properties. Shie et al. (2002) described a photochromic system of 4,5-dialkenylthiophenes, synthesized through reactions involving ethyl thiophene-2-carboxylate and aryl ketones. This system demonstrated potential uses in linkage and wavelength tuning, important in materials science (Shie, Yang, Chen, & Fang, 2002).

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properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-4-(2-chlorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3S/c1-2-21-15(20)13-10(9-5-3-4-6-11(9)17)8-22-14(13)18-12(19)7-16/h3-6,8H,2,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUXGYMILPVEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate

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